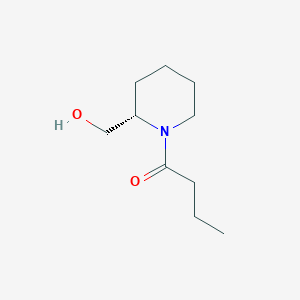
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmacologically active compounds. The compound 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is characterized by the presence of a piperidine ring substituted with a hydroxymethyl group and a butanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- typically involves the reaction of piperidine with appropriate reagents to introduce the hydroxymethyl and butanoyl groups. One common method involves the reduction of 1-(1-oxobutyl)piperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired compound .
Industrial Production Methods
Industrial production of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of 2-Piperidinemethanoic acid, 1-(1-oxobutyl)-, (2S)-.
Reduction: Formation of 2-Piperidinemethanol, 1-(1-hydroxybutyl)-, (2S)-.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, it may interfere with signaling pathways in cancer cells, resulting in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with various pharmacological activities.
Piperine: An alkaloid found in black pepper with known anticancer and anti-inflammatory properties.
N-Boc piperazine derivatives: Compounds with similar structural features and diverse biological activities.
Uniqueness
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is a piperidine derivative with potential applications in pharmacology due to its biological activity. This compound has garnered attention in various studies for its effects on the central nervous system (CNS) and other biological pathways. This article reviews the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is C11H17NO, with a molecular weight of approximately 181.26 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a butanoyl moiety.
Biological Activity Overview
The biological activity of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- has been primarily studied in the context of its effects on the CNS. Research indicates that this compound exhibits CNS depressant properties, which can be quantified through various behavioral assays in animal models.
CNS Effects
A study demonstrated that derivatives of piperidine compounds, including 2-Piperidinemethanol, displayed significant depressant actions on locomotor activity in mice. The reduction in locomotor activity serves as an indicator of CNS depressant effects, which were noted to vary among different derivatives and their diastereomers .
Case Studies and Experimental Data
- Pharmacological Evaluation :
- Chemical Synthesis :
- Comparative Analysis :
Data Table: Biological Activity Summary
Properties
CAS No. |
647021-17-8 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(13)11-7-4-3-6-9(11)8-12/h9,12H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
SFBAASMURQXSIO-VIFPVBQESA-N |
Isomeric SMILES |
CCCC(=O)N1CCCC[C@H]1CO |
Canonical SMILES |
CCCC(=O)N1CCCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















